

"Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate" synthesis and characterization

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Compound of Interest

Compound Name: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

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In-Depth Technical Guide: Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and compiles available physical and computed data.

Compound Overview

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The presence of an amino group at the 5-position and an ethyl carboxylate at the 2-position offers potential for further functionalization and exploration of its structure-activity relationships.

Table 1: Physical and Computed Properties of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂	PubChem[1]
Molecular Weight	205.21 g/mol	PubChem[1]
Appearance	Grey Solid	Commercial Supplier
Melting Point	216-218°C	Commercial Supplier
IUPAC Name	ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate	PubChem[1]
CAS Number	1000017-97-9	PubChem[1]

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** is not readily available in the surveyed scientific literature. However, a reliable synthetic route can be proposed based on the well-established synthesis of the closely related analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[2][3] This proposed method involves the cyclocondensation of a substituted 2-aminopyridine with an α -haloketoester.

The proposed reaction for the synthesis of the title compound would involve the reaction of 2,6-diaminopyridine with ethyl bromopyruvate.

Proposed Experimental Protocol

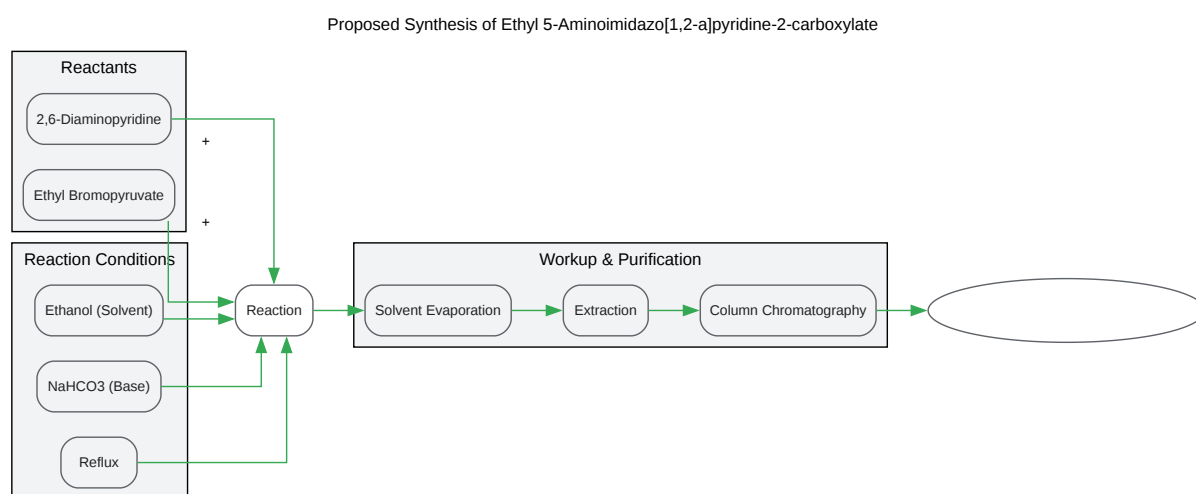
Materials:

- 2,6-Diaminopyridine
- Ethyl bromopyruvate
- Ethanol

- Sodium bicarbonate (NaHCO_3)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
- Add sodium bicarbonate (1.1 eq) to the mixture.
- Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
- To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**.



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Caption: Proposed workflow for the synthesis of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate**.

Characterization

Detailed experimental characterization data such as ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** are not available in the reviewed literature. For confirmation of the structure, the following analytical techniques would be essential:

- ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of protons and their connectivity.

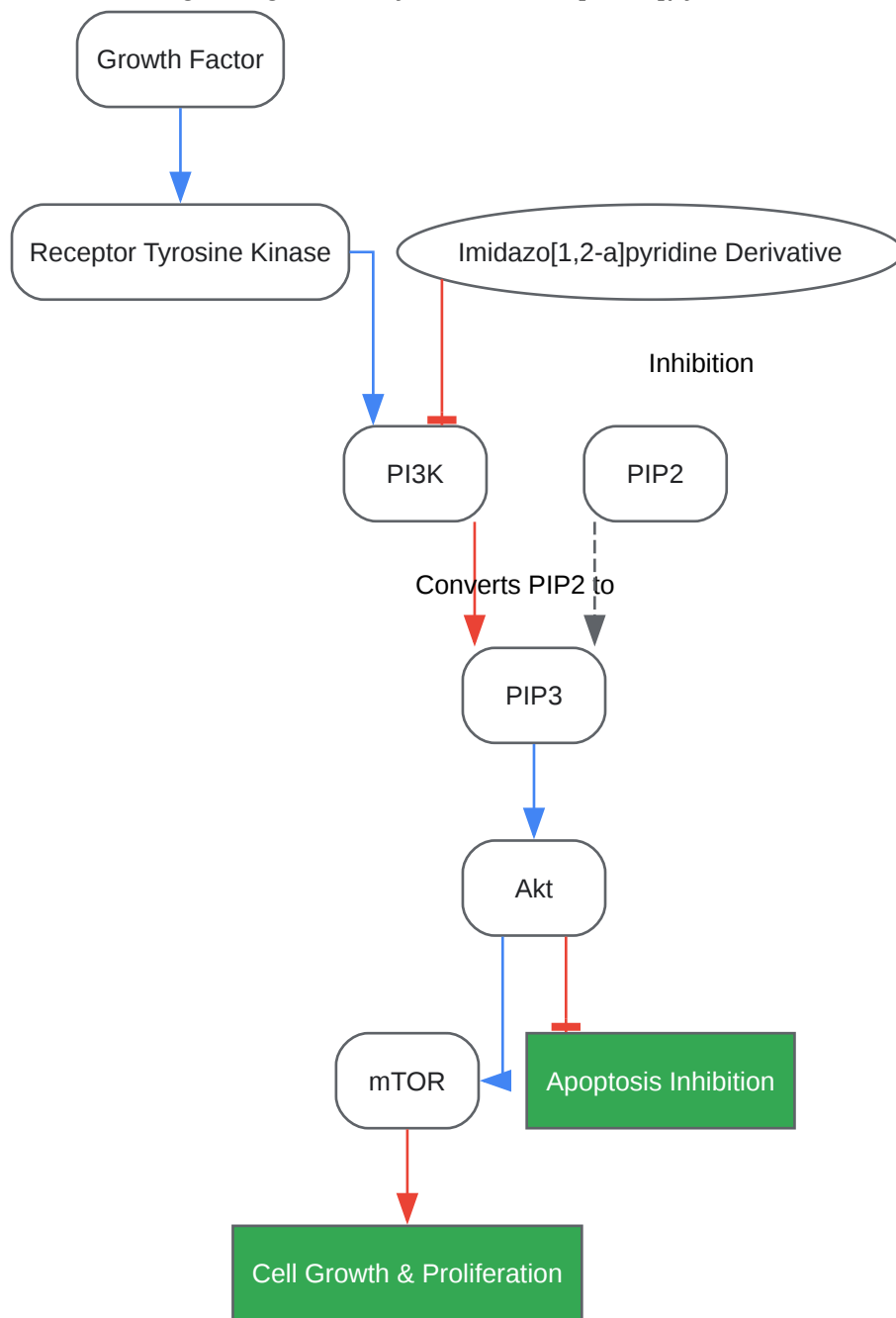
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the functional groups present, such as N-H (amine), C=O (ester), and C-O bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
- Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Signaling Pathways

While the specific biological activities of **Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate** have not been reported, the imidazo[1,2-a]pyridine scaffold is a core structure in many biologically active compounds. Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.

For instance, some imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a key target for drug development.

Generalized Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives

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Caption: Potential inhibitory action of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.

Conclusion

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a promising scaffold for further investigation in drug discovery. This guide provides a foundational proposed synthesis and summarizes its known properties. Further research is warranted to develop a confirmed synthetic protocol, fully characterize the compound, and explore its specific biological activities to unlock its full therapeutic potential. The general bioactivity of the imidazo[1,2-a]pyridine class suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

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